molecular formula C8H8N2 B167850 1-Methylbenzimidazole CAS No. 1632-83-3

1-Methylbenzimidazole

Cat. No.: B167850
CAS No.: 1632-83-3
M. Wt: 132.16 g/mol
InChI Key: FGYADSCZTQOAFK-UHFFFAOYSA-N
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Description

1-Methylbenzimidazole is a heterocyclic aromatic compound that consists of a benzene ring fused to an imidazole ring with a methyl group attached to the nitrogen atom at position 1. This compound is known for its stability and significant biological activity, making it a valuable building block in various scientific and industrial applications .

Preparation Methods

1-Methylbenzimidazole can be synthesized through several methods:

Chemical Reactions Analysis

1-Methylbenzimidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents, depending on the desired transformation. Major products formed from these reactions include N-oxides, amines, and substituted benzimidazoles.

Scientific Research Applications

Medicinal Applications

1-Methylbenzimidazole has been extensively studied for its pharmacological properties, particularly as a precursor in the synthesis of various bioactive compounds. Its derivatives exhibit a range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Recent studies have demonstrated that 1-MBIm derivatives possess notable antimicrobial properties. For instance, a library of 1-methyl--N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines] was synthesized and showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like ampicillin .

CompoundActivityMIC (µg/ml)Reference
9Antibacterial12.5-25Noolvi et al., 2014
17Antifungal25-62.5Noolvi et al., 2014

Antiviral Activity

1-MBIm derivatives have also been explored for their antiviral properties. For example, certain benzimidazole derivatives showed potent inhibition against enteroviruses with IC50 values as low as 1.08 μg/ml . Additionally, compounds targeting Herpes Simplex Virus exhibited significantly lower IC50 values than standard antiviral drugs like ribavirin .

CompoundVirus TargetedIC50 (μg/ml)Reference
112Enterovirus1.76Xue et al., 2011
119HSV104Kharitonova et al., 2017

Anticancer Activity

The anticancer potential of 1-MBIm derivatives has been highlighted in several studies. For instance, a series of benzimidazole derivatives displayed comparable potency to doxorubicin against various cancer cell lines . The structural modifications around the benzimidazole core have led to enhanced cytotoxicity.

Material Science Applications

In material science, this compound is utilized in the synthesis of ionic liquids and as an additive in dye-sensitized solar cells (DSSCs). Research indicates that incorporating 1-MBIm can improve the open circuit voltage of DSSCs significantly .

Ionic Liquids

The synthesis of low-viscosity ionic liquids using 1-MBIm has been reported, which enhances the efficiency of energy conversion in solar cells . These materials are crucial for developing more efficient photovoltaic devices.

Biochemical Applications

In biochemistry, 1-MBIm serves as a valuable building block for synthesizing complex biomolecules and studying enzyme mechanisms due to its ability to form stable complexes with metal ions.

Proton Transfer Studies

Studies on proton transfer involving benzimidazole derivatives indicate that substituents like methyl groups can significantly enhance the rate of proton transfer reactions . This property is essential for understanding catalytic mechanisms in enzymatic reactions.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study by Desai et al. synthesized various benzimidazole derivatives and tested their antimicrobial efficacy against multiple bacterial strains using broth dilution methods. Compounds with electron-withdrawing groups exhibited enhanced activity compared to standard antibiotics .

Case Study 2: Antiviral Potential
Research conducted by Kharitonova et al. focused on the antiviral activity of benzimidazole nucleosides against Herpes Simplex Virus. The findings indicated that specific modifications on the benzimidazole ring could lead to significant improvements in antiviral efficacy compared to existing treatments .

Comparison with Similar Compounds

1-Methylbenzimidazole can be compared with other similar compounds, such as:

    2-Methylbenzimidazole: Similar in structure but with the methyl group attached to the carbon atom at position 2. It exhibits different chemical reactivity and biological activity.

    Benzimidazole: The parent compound without any methyl substitution. It serves as a core structure for many biologically active molecules.

    1-Phenylbenzimidazole: A derivative with a phenyl group attached to the nitrogen atom at position 1. It has distinct properties and applications compared to this compound.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Biological Activity

1-Methylbenzimidazole (1-MBI) is a significant compound within the benzimidazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of 1-MBI, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₈H₈N₂
  • Molecular Weight : 132.16 g/mol
  • Melting Point : 59-62 °C
  • Boiling Point : 154 °C at 12 mmHg

The structure features a methyl group attached to the nitrogen atom of the benzimidazole ring, which influences its biological properties and interactions with various biological targets.

Biological Activities

1-MBI exhibits a range of biological activities, including:

  • Antimicrobial Activity : Several studies have reported the antimicrobial effects of 1-MBI derivatives against various pathogens. For instance, compounds derived from 1-MBI have been shown to possess significant activity against bacteria such as Bacillus cereus and Escherichia coli .
  • Anticancer Potential : Research indicates that 1-MBI and its derivatives may inhibit cancer cell proliferation. A study involving molecular docking simulations revealed that certain derivatives showed high binding affinities to epidermal growth factor receptor (EGFR), suggesting their potential as anticancer agents .
  • Antiprotozoal Activity : The synthesis and evaluation of novel this compound derivatives have demonstrated promising antiprotozoal activity against Trypanosoma brucei, indicating potential for treating protozoan infections .

The biological activity of 1-MBI is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : 1-MBI can interact with key enzymes involved in cellular processes, disrupting their function. This is particularly relevant in cancer therapy, where inhibiting tumor growth-related enzymes can lead to reduced proliferation of cancer cells.
  • Binding Affinity to Receptors : The ability of 1-MBI derivatives to bind effectively to receptors such as EGFR suggests a mechanism where these compounds can modulate signaling pathways involved in cell growth and survival .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeTarget Organism/PathwayFindingsReference
AntimicrobialBacillus cereusHigh activity observed; effective against Gram-positive bacteria
AnticancerEGFRHigh binding affinity; potential for anticancer drug development
AntiprotozoalTrypanosoma bruceiSignificant inhibition observed in vitro

Case Study: Anticancer Activity

A recent study conducted molecular docking simulations for a series of 2-methylbenzimidazole derivatives, revealing that one compound exhibited a high score (75.5) in binding affinity to the EGFR active site. This finding underscores the potential role of benzimidazole derivatives in developing selective anticancer agents that could overcome challenges such as drug resistance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Methylbenzimidazole and its derivatives?

The synthesis of this compound typically involves Phillips cyclization, where o-phenylenediamine derivatives react with carboxylic acids or their equivalents under acidic conditions. For example, 1-benzyl-3-methylbenzimidazolium chloride is synthesized by reacting this compound with benzyl chloride in a 1:1 molar ratio, yielding 96% of the product after vacuum drying . Alternative routes include photochemical methods, such as irradiating 2-methylindazole to form this compound via intermediate azirine formation . Derivatives like 2-ethoxycarbonyl-substituted compounds are synthesized via hydrolysis or esterification reactions, with yields ranging from 4:1 to 71% .

Q. How is this compound characterized structurally?

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and elemental analysis. For instance, this compound derivatives exhibit characteristic ¹H NMR signals for the methyl group at δ ~3.9 ppm and aromatic protons in the δ 7.2–8.1 ppm range . The molecular formula (C₈H₈N₂) and monoisotopic mass (132.0687 g/mol) are verified via high-resolution mass spectrometry (HRMS) . X-ray crystallography is used for resolving ambiguities in coordination complexes, such as Cu(II) complexes with this compound ligands .

Q. What analytical techniques are essential for confirming the purity of this compound derivatives?

Purity is assessed using thin-layer chromatography (TLC), melting point analysis, and elemental composition (C, H, N percentages). For novel compounds, high-performance liquid chromatography (HPLC) coupled with mass spectrometry ensures >95% purity. Known compounds are cross-referenced with literature data, while new derivatives require full spectral characterization and combustion analysis (e.g., ±0.3% deviation for C/H/N) .

Advanced Research Questions

Q. How do structural modifications at the 2-position of this compound influence antiprotozoal efficacy?

Substituents at the 2-position critically affect bioactivity. Ethoxycarbonyl derivatives (e.g., compound 34) exhibit superior activity against Giardia intestinalis (IC₅₀ = 1.2 µM) and Trichomonas vaginalis (IC₅₀ = 0.8 µM), outperforming metronidazole (IC₅₀ = 4.7 µM). The electron-withdrawing nature of substituents enhances membrane permeability, while bulkier groups (e.g., N,N-dimethylcarbamoyl) reduce efficacy due to steric hindrance . Structure-activity relationship (SAR) studies recommend prioritizing small, polar groups like hydroxyl or acetyl for optimized pharmacokinetics .

Q. What computational methods are used to study the coordination chemistry of this compound with transition metals?

Density functional theory (DFT) calculations evaluate metal-ligand interactions. For Cu(II) complexes, geometry optimizations reveal that this compound binds via the N3 atom, with bond lengths (Cu–N: ~1.98 Å) and angles (N–Cu–N: ~90°) consistent with square-planar coordination. Thermodynamic stability is assessed using Gibbs free energy changes (ΔG < −20 kJ/mol for 1:2 Cu:ligand complexes) . Molecular dynamics simulations further predict solvent effects on complex stability in chloride-rich environments .

Q. What challenges exist in reproducing synthetic protocols for this compound-based coordination polymers?

Reproducibility issues often stem from incomplete experimental details. For example, failed cyanoacetylation reactions using acetic 2-cyanoacetic anhydride highlight the need for precise catalyst loading (e.g., 10% InCl₃) and anhydrous conditions . Coordination polymer synthesis requires strict control of metal-to-ligand ratios (e.g., 1:2 for Cu(II)) and pH (5–6) to prevent precipitate formation. Crystallization solvent polarity (e.g., ethanol vs. acetonitrile) also impacts crystal quality .

Q. Methodological Considerations

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies may arise from assay variability (e.g., parasite strain differences) or compound purity. Standardized protocols, such as the Giardia trophozoite viability assay using resazurin, improve cross-study comparability. Dose-response curves should include triplicate measurements and positive controls (e.g., metronidazole) . Conflicting computational predictions (e.g., binding affinity vs. experimental IC₅₀) require validation via isothermal titration calorimetry (ITC) .

Q. What strategies enhance the reproducibility of this compound synthesis?

Detailed experimental sections must specify reaction parameters (temperature, solvent purity, stirring speed) and purification methods (e.g., column chromatography with ethyl acetate/hexane gradients). For example, vacuum drying at 60°C ensures consistent yields (>95%) for hygroscopic intermediates . Open-access repositories for spectral data (NMR, HRMS) and crystallographic information files (CIFs) further aid reproducibility .

Q. Tables

Table 1. Key Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₈N₂
Average Mass132.166 g/mol
Melting Point140–142°C
¹H NMR (CDCl₃)δ 3.92 (s, 3H), 7.2–8.1 (m, 4H)

Table 2. Antiprotozoal Activity of Select this compound Derivatives

CompoundSubstituentGiardia IC₅₀ (µM)Trichomonas IC₅₀ (µM)
342-Ethoxycarbonyl1.20.8
32N-Methylcarbamoyl3.52.9
362-Acetyl2.81.7
Metronidazole-4.73.5

Properties

IUPAC Name

1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-10-6-9-7-4-2-3-5-8(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYADSCZTQOAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167530
Record name 1H-Benzimidazole, 1-methyl-
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632-83-3
Record name 1-Methylbenzimidazole
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Record name 1H-Benzimidazole, 1-methyl-
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Record name 1632-83-3
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Record name 1H-BENZIMIDAZOLE, 1-METHYL-
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Synthesis routes and methods I

Procedure details

14.1 g of methyl iodide and 6.15 g of potassium hydroxide were added to a suspension of 11.8 g of benzimidazole in 50 ml of ethanol and 30 ml of water and the mixture was refluxed for 6 hours and was then cooled. The mixture was extracted three times with chloroform and the combined chloroform extracts were dried and filtered. The filtrate was evaporated to dryness and the oily residue was chromatographed over neutral alumina. Elution with chloroform yielded 1-methyl-benzimidazole as a crude oil which was used as is for the next step.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5.6 parts of 1-methyl-α-phenyl-1H-benzimidazole-5-methanol, 4.05 parts of 1,1'-carbonylbis[1H-imidazole] and 54 parts tetrahydrofuran was stirred for 4 hours at reflux temperature. The tetrahydrofuran layer was evaporated and water was added to the residue. The decanted oil was dissolved in dichloromethane. The organic layer was dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of trichloromethane, methanol and methanol, saturated with ammonia, (90:5:5 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was further purified by column chromatography over silica gel using a mixture of trichloromethane and methanol (93:7 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was washed with 2,2'-oxybispropane and dried, yielding 2.9 parts (42.9%) of 5-[1H-imidazol-1-yl)phenylmethyl]-1-methyl-1H-benzimidazole; mp. 138.7° C. (comp. 21).
Name
1-methyl-α-phenyl-1H-benzimidazole-5-methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of trans-2-2-(6-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(methylthio)pyrimidin-4-yl)cyclopropyl)-1-methyl-1H-benzo[d]imidazole (1-5) (250 mg, 0.64 mmol, 1.0 eq.) in CH2Cl2 (5.0 mL) was added meta-chloroperbenzoic acid (274 mg, 1.59 mmol, 2.5 eq.) at room temperature and the reaction was stirred for 3 hours. The reaction was quenched by addition of saturated sodium bicarbonate solution (10 mL) and extracted with CH2Cl2 (2×10 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated to dryness. The residue was purified by silica gel column chromatography (100% ethyl acetate) to afford trans-2-2-(6-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(methylsulfonyl)pyrimidin-4-yl)cyclopropyl)-1-methyl-1H-benzo[d]imidazole (1-6) as a pale yellow foam. 1H NMR (300 MHz, CDCl3) δ 8.10 (s, 1H), 7.72-7.67 (m, 1H), 7.34-7.23 (m, 3H), 3.84 (s, 3H), 3.38 (s, 3H), 3.11-3.03 (m, 1H), 2.96 (s, 3H), 2.96-2.87 (m, 1H), 2.42 (s, 3H), 2.18-2.06 (m, 2H). LRMS m/z (M+H) 424 found, 424 required.
Name
1-methyl-1H-benzo[d]imidazole
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
274 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Methylbenzimidazole
1-Methylbenzimidazole
1-Methylbenzimidazole
1-Methylbenzimidazole
1-Methylbenzimidazole
1-Methylbenzimidazole

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